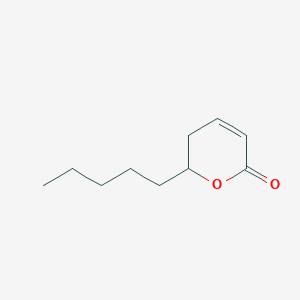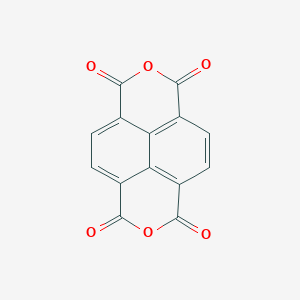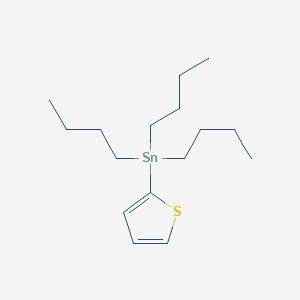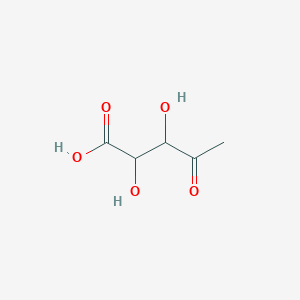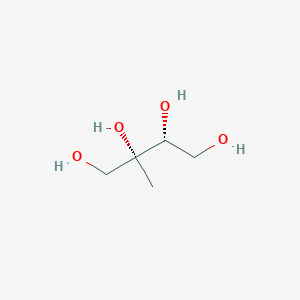
(2R,3R)-2-methylbutane-1,2,3,4-tetrol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (2R,3R)-2-methylbutane-1,2,3,4-tetrol involves racemates and enantiomerically enriched materials to investigate its physical phase state and its behavior in the atmosphere, particularly in relation to SOAs. Differential scanning calorimetry revealed subambient glass transition temperatures, indicating variations in physical state under different atmospheric conditions (Lessmeier et al., 2018).
Molecular Structure Analysis
Structural analysis through computational methods and X-ray crystallography shows that (2R,3R)-2-methylbutane-1,2,3,4-tetrol has a relatively rigid anti-conformation. The hydroxy groups are oriented syn and connected through a cyclic, homodromic arrangement of O–H bonds, stabilized by 1,3-hydrogen bonding interactions (Barton et al., 2013).
Chemical Reactions and Properties
This compound forms inclusion complexes selectively with pyridine and 3- and 4-methylpyridine from mixtures, showcasing its potential as a selective host compound for chemical separations and synthesis applications. Its ability to form stable complexes with these substances is detailed through thermal analyses and X-ray diffraction (Barton et al., 2013).
Physical Properties Analysis
The physical state of (2R,3R)-2-methylbutane-1,2,3,4-tetrol in pure and mixed aerosols has been extensively studied, revealing a liquid-like state at moderate to high relative humidity in the lower troposphere. However, it assumes a semisolid or glassy state at upper tropospheric conditions, especially at low relative humidity. These findings are critical for understanding the behavior of isoprene-derived SOA particles under various atmospheric conditions (Lessmeier et al., 2018).
Chemical Properties Analysis
The chemical properties of (2R,3R)-2-methylbutane-1,2,3,4-tetrol, such as its reactivity and interaction with other compounds, are highlighted by its inclusion behavior and the formation of complexes with specific guests. This demonstrates its potential as a versatile agent in chemical synthesis and the formation of structured materials (Barton et al., 2013).
Wissenschaftliche Forschungsanwendungen
Renin Inhibitory Peptides : This compound is useful as an intermediate in the preparation of renin inhibitory peptides, contributing to medicinal chemistry (Thaisrivongs et al., 1987).
Asymmetric Synthesis : It serves as a valuable reagent in the asymmetric synthesis of organoboronates and other intermediates in asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).
Atmospheric Aerosol Composition : The synthesis of (2R,3R)-2-methylbutane-1,2,3,4-tetraol aids in understanding the composition of atmospheric aerosols (Moen, Ruud, & Anthonsen, 2007).
Host-Guest Chemistry : This compound shows enhanced selectivities for amino-containing cyclic organic compounds, indicating potential in purifying various compounds through host-guest chemistry (Barton, Dorfling, & Hosten, 2019).
Green Chemistry Methods : It has diverse applications in asymmetric organic synthesis and can be synthesized using green chemistry methods (Hu & Shan, 2020).
Complexation with Various Compounds : It forms complexes with various compounds such as cyclohexanone, methylcyclohexanones, pyridine, methylpyridine, and cresol isomers, demonstrating its versatility in host-guest interactions (Barton et al., 2015; Barton, Dorfling, & Hosten, 2017; Barton, Caira, Hosten, & Mccleland, 2013; Dorfling & Barton, 2019).
Methylcitrate Cycle Research : The stereocontrolled synthesis of related compounds, such as (2R,3S)-2-methylisocitrate, is significant in biological research, particularly in the methylcitrate cycle (Darley et al., 2003).
Marker for Secondary Organic Aerosols : It acts as a marker compound for isoprene-derived secondary organic aerosols, particularly relevant in the tropics (Lessmeier, Dette, Godt, & Koop, 2018).
Eigenschaften
IUPAC Name |
(2R,3R)-2-methylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-methylbutane-1,2,3,4-tetrol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)
![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)
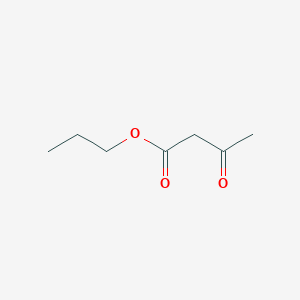
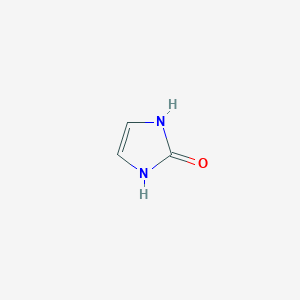
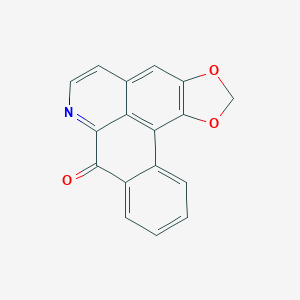
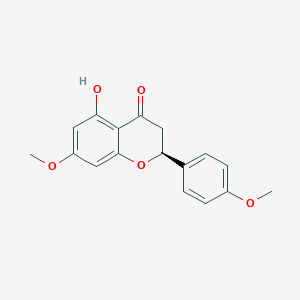
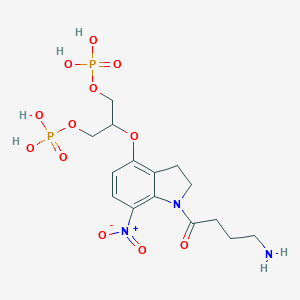
![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)
